Pyrazolo[1,5-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-9-4-3-7-5-6(1)9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGKRWOBNPTZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrazolo 1,5 a Pyrazine and Its Derivatives
Classical Approaches to the Pyrazolo[1,5-a]pyrazine Ring System Construction
Traditional methods for the synthesis of the this compound core have historically relied on cyclization and heteroannulation reactions, which form the bedrock of heterocyclic chemistry.
Cyclization Reactions in this compound Formation
Intramolecular cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrazines. These methods typically involve the formation of a pyrazole (B372694) ring followed by the construction of the fused pyrazine (B50134) ring, or vice versa. A common strategy involves the use of appropriately substituted pyrazole precursors that undergo cyclization to form the desired bicyclic structure.
One notable example is the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. This process can be initiated from 4-chloropyrazolo[1,5-a]pyrazines, which react with tert-butyl cyanoacetate (B8463686). The reaction proceeds through the formation of an intermediate, tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoate, which subsequently leads to the desired pyrazolo[1,5-a]pyrazin-4-ylacetonitriles mdpi.comenamine.net. These products can then be utilized as building blocks for more complex derivatives.
Heteroannulation Strategies for this compound Scaffolds
Heteroannulation strategies involve the fusion of a new ring onto a pre-existing heterocyclic system. In the context of this compound synthesis, this can involve the annulation of a pyrazine ring onto a pyrazole scaffold. These reactions often utilize bifunctional reagents that can react with two sites on the pyrazole ring to form the second heterocyclic ring.
For instance, derivatives of pyrazolo[1,5-a]pyrazines can be prepared through the annulation of a pyridine (B92270) ring, leading to the formation of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system mdpi.com. This transformation highlights the versatility of heteroannulation in accessing more complex, polycyclic systems based on the this compound core.
Modern and Sustainable Synthetic Routes for this compound Systems
In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, atom-economical, and environmentally benign methodologies. This has led to the emergence of modern synthetic routes for this compound systems, including transition-metal catalysis, multicomponent reactions, and the application of green chemistry principles.
Transition-Metal Catalyzed this compound Synthesis
Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of this compound scaffolds is no exception. Palladium-catalyzed cross-coupling reactions, in particular, have been instrumental in the functionalization of this heterocyclic system.
A significant advancement in this area is the ligand-free, palladium-catalyzed C7–H (hetero)arylation of pyrazolo[1,5-a]pyrazines. This method allows for the selective coupling of pyrazolo[1,5-a]pyrazines with heteroarenes and aryl iodides at the C7 position, providing a broad library of bi(hetero)aryl structures. The use of silver salts as either an oxidant or a base is crucial for the success of this regioselective C–H bond functionalization, which can be achieved under relatively mild conditions. This approach offers a powerful tool for the late-stage diversification of the this compound core.
| Catalyst | Coupling Partner | Key Reagent | Position of Functionalization | Reference |
| Palladium(II) acetate | Heteroarenes, Aryl iodides | Silver salts | C7 |
Multicomponent Reactions (MCRs) for this compound Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. While specific MCRs leading directly to the this compound core are still emerging, the principles of MCRs are being applied to the synthesis of related fused pyrazole systems, suggesting a promising avenue for future research in this area. The development of novel MCRs for the one-pot synthesis of diverse this compound derivatives is an active area of investigation.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrazines.
Key green chemistry approaches that are being explored for the synthesis of related heterocyclic systems and hold promise for this compound synthesis include:
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating rsc.org. The application of microwave-assisted synthesis has been reported for a variety of fused pyrazole derivatives.
Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation, leading to improved yields and shorter reaction times researchgate.netresearchgate.net.
Use of greener solvents: The replacement of volatile and toxic organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key aspect of green chemistry.
Catalyst-free reactions: The development of synthetic protocols that proceed efficiently without the need for a catalyst is highly desirable, as it simplifies purification and reduces waste.
While specific, detailed examples of the application of all these green chemistry principles to the synthesis of this compound are still expanding in the literature, the trends in heterocyclic synthesis strongly indicate a move towards more sustainable practices.
Regioselective Functionalization and Derivatization Strategies of the this compound Scaffold
The controlled introduction of functional groups onto the this compound core is essential for modulating its physicochemical properties and biological activity. Research has focused on developing flexible and regiocontrolled methods to access a variety of substituted analogs, moving beyond synthetic routes that offer limited diversity.
Strategies for Regiocontrolled Functionalization of this compound
A significant challenge in the synthesis of pyrazolo[1,5-a]pyrazines has been the lack of general methods that allow for flexible and regioselective placement of substituents. Early methods often resulted in low yields or were limited to specific substitution patterns. However, a flexible four-step strategy has been developed that overcomes these limitations by building the pyrazine ring onto a pre-functionalized pyrazole core. This approach allows for regiocontrolled access to a range of substitution patterns. acs.orgorganic-chemistry.org
The key to this strategy is the controlled N-alkylation and C-formylation of commercially available pyrazoles to generate versatile pyrazole-5-aldehyde intermediates. These intermediates, bearing a masked amino group on the N1 position, are then subjected to acid-mediated deprotection and cyclization to furnish the final this compound scaffold. The versatility of this method lies in the ability to introduce substituents onto the initial pyrazole, which are then carried through to the final bicyclic product. This method has proven robust and scalable, providing a reliable pathway to variously substituted pyrazolo[1,5-a]pyrazines. organic-chemistry.org
For instance, starting with different substituted pyrazoles allows for the synthesis of pyrazolo[1,5-a]pyrazines with substituents at the C2 and C3 positions of the pyrazole moiety. The process involves an initial regioselective alkylation at the N1 position with a 2,2-dialkoxyethyl group, followed by formylation at the C5 position. This sequence ensures that the subsequent cyclization to form the pyrazine ring is highly controlled. acs.org
| Starting Pyrazole | Intermediate (Pyrazole-5-aldehyde) | Final Product (this compound) | Overall Yield |
|---|---|---|---|
| 3-Methylpyrazole | 1-(2,2-Diethoxyethyl)-3-methyl-1H-pyrazole-5-carbaldehyde | 2-Methylthis compound | High |
| 3-(Trifluoromethyl)pyrazole | 1-(2,2-Diethoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde | 2-(Trifluoromethyl)this compound | High |
| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | Ethyl 1-(2,2-diethoxyethyl)-5-formyl-3-methyl-1H-pyrazole-4-carboxylate | Ethyl 3-formyl-2-methylthis compound-7-carboxylate | High |
Post-Synthetic Modification and Diversification of this compound Analogs
Post-synthetic modification of a pre-formed heterocyclic core is a powerful strategy for generating chemical diversity. In the context of the this compound scaffold, this approach often involves leveraging reactive handles, such as halogens, that can be selectively introduced and subsequently used in cross-coupling or substitution reactions.
One documented method involves the use of 4-chloropyrazolo[1,5-a]pyrazines as substrates for nucleophilic substitution. The chlorine atom at the C4 position of the pyrazine ring is activated towards displacement, allowing for the introduction of new functional groups. Specifically, the reaction of 4-chloropyrazolo[1,5-a]pyrazines with nucleophiles like tert-butyl cyanoacetate leads to the formation of novel derivatives. This reaction proceeds through an intermediate ylidene, ultimately yielding pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. These acetonitrile (B52724) derivatives can then serve as precursors for further annulation reactions, such as the construction of a new pyridine ring, leading to more complex fused systems like pyrazolo[1,5-a]pyrido[2,1-c]pyrazines. enamine.net
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| 4-Chlorothis compound | tert-Butyl cyanoacetate | Pyrazolo[1,5-a]pyrazin-4-ylacetonitrile | Nucleophilic Substitution |
Another diversification strategy involves chemical transformations of the intermediates generated during the core synthesis. The pyrazole-5-aldehyde intermediates from the regiocontrolled synthesis described previously can be diverted to produce saturated analogs. Instead of direct cyclization to the aromatic this compound, a sequence of deprotection followed by double-reductive amination provides access to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines. acs.orgorganic-chemistry.org This transformation significantly alters the geometry and electronic properties of the scaffold, providing access to a different region of chemical space.
Reactivity Profiles and Mechanistic Investigations of Pyrazolo 1,5 a Pyrazine
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolo[1,5-a]pyrazine Ring
The susceptibility of the this compound ring to substitution reactions is highly dependent on the nature of the attacking species—electrophile or nucleophile.
Electrophilic Substitution: The pyrazine (B50134) ring's electron-deficient nature generally deactivates the bicyclic system towards electrophilic aromatic substitution. Consequently, reactions such as nitration and halogenation on the unsubstituted this compound core are not commonly reported. Functionalization with electrophiles is more typically achieved by incorporating the desired substituents during the synthesis of the ring system itself, rather than by post-synthetic modification of the parent scaffold. The more electron-rich pyrazole (B372694) moiety would be the predicted site of any potential electrophilic attack, though examples remain limited in scientific literature.
Nucleophilic Substitution: In contrast, the π-deficient pyrazine ring is activated for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at one of its carbon atoms. A notable example is the reaction of 4-chloropyrazolo[1,5-a]pyrazines with carbon nucleophiles. Research has shown that these substrates react with reagents like tert-butyl cyanoacetate (B8463686). enamine.net The reaction proceeds through the displacement of the chloride at the C4 position. Mechanistically, this transformation can involve the initial formation of a transient ylidene intermediate, which subsequently leads to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. enamine.net These products serve as versatile intermediates for the synthesis of more complex, fused heterocyclic systems. enamine.net
| Substrate | Nucleophile | Product | Key Intermediate |
|---|---|---|---|
| 4-Chloropyrazolo[1,5-a]pyrazines | tert-Butyl cyanoacetate | Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles | tert-Butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoate |
Oxidation and Reduction Chemistry of this compound Derivatives
Oxidation: The this compound system can undergo oxidation at the nitrogen atoms of the pyrazine ring. Studies on the closely related triazolo[1,5-a]pyrazine scaffold show that it undergoes smooth N-oxidation with peracids to yield the corresponding 7-oxide. rsc.org This suggests that the this compound core would likely react similarly to form the this compound 5-oxide (based on standard numbering). Furthermore, under certain oxidative conditions, the ring system can be susceptible to more complex transformations, including ring-opening or rearrangement. rsc.orgresearchgate.net For instance, the oxidation of 1H-pyrazol-5-amines, a key precursor, can lead to a ring-opened 3-diazenylacrylonitrile derivative, highlighting the pyrazole ring's sensitivity to oxidative cleavage under specific conditions. researchgate.net
Reduction: The electron-deficient pyrazine portion of the scaffold is susceptible to reduction. Synthetic strategies have been developed that produce 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines. This transformation indicates that the pyrazine ring can be fully saturated, converting the aromatic system into a saturated piperazine-like ring fused to the pyrazole. This reduction significantly alters the geometry and electronic properties of the molecule, providing access to a different chemical space of non-aromatic derivatives.
Cycloaddition Reactions Involving this compound Scaffolds
While cycloaddition reactions are a cornerstone for the synthesis of the this compound ring system and its analogs, the participation of the pre-formed bicyclic scaffold as a reactant in cycloaddition reactions is not extensively documented. Synthetic methods often employ [3+2] cycloadditions of N-aminopyrazinium ylides with alkynes or alkenes to construct the fused pyrazole ring onto a pyrazine precursor. However, the subsequent reactivity of the aromatic this compound core as either a diene in [4+2] cycloadditions or as a dipolarophile in [3+2] cycloadditions appears to be a less explored area of its chemistry.
Investigating Rearrangement Mechanisms in this compound Systems
The this compound ring system, under certain energetic conditions, can be prone to molecular rearrangements. While specific examples for this exact scaffold are limited, studies on closely related isomeric systems provide insight into potential mechanistic pathways. For example, the oxidation of pyrrolo[2,3-b]pyrazine, an isomer of this compound, with peracids does not simply result in N-oxidation but leads to a rearrangement to form a spiro-compound. rsc.org This type of transformation suggests that oxidative conditions can generate reactive intermediates that undergo skeletal reorganization. Such rearrangements are of mechanistic interest as they can provide pathways to novel and structurally complex heterocyclic frameworks from simple precursors. However, detailed investigations into the specific rearrangement mechanisms of the this compound core are not widely reported in the current literature.
Advanced Spectroscopic and Structural Elucidation of Pyrazolo 1,5 a Pyrazine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrazolo[1,5-a]pyrazine Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.
In ¹H NMR spectra of substituted pyrazolo[1,5-a]pyrazines, the chemical shifts of the protons are influenced by the electronic effects of the substituents and their positions on the bicyclic ring system. For instance, in a series of 2-substituted 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives, which contain a pyrimidine (B1678525) ring fused to a cyclohexane (B81311) ring, the protons on the pyrimidine ring typically appear in the aromatic region of the spectrum. The multiplicity of these signals, governed by spin-spin coupling, provides valuable information about the connectivity of the protons.
¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the this compound core are characteristic of their electronic environment. For example, carbons adjacent to nitrogen atoms are typically deshielded and appear at a lower field (higher ppm values). Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning the proton and carbon signals and establishing the complete connectivity of the molecule.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 5,6,7,8-tetrahydroquinazoline | H-2 | 8.91 (s) | 165.98 |
| H-4 | 8.39 (s) | 156.81 | |
| C-5, C-8 | 2.86-2.89 (t), 2.74-2.77 (t) | - | |
| C-6, C-7 | 1.83-1.93 (m) | - | |
| 2-phenyl-5,6,7,8-tetrahydroquinazoline | H-4 | 9.21 (s) | 163.51 |
| Pyrimidine-H | 8.69-8.70 (d) | 159.16, 157.47 | |
| Phenyl-H | 8.09-8.11 (d), 7.57-7.59 (d), 7.30-7.42 (m) | 143.94, 140.09, 135.29, 128.96, 128.00, 127.73, 127.61, 127.18, 116.89 | |
| Cyclohexane-H | - | - |
Mass Spectrometry (MS) Applications in this compound Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula of a compound with a high degree of confidence.
Electron ionization (EI) is a common ionization technique used in MS. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure and can provide valuable information for its identification.
For this compound derivatives, the fragmentation pathways are expected to be influenced by the stability of the aromatic heterocyclic system. Common fragmentation processes for N-heterocycles include the loss of small neutral molecules such as HCN, N₂, and H₂. The substitution pattern on the this compound core will also significantly influence the fragmentation pathways. For example, substituents can be lost as radicals or neutral molecules, and their presence can direct the fragmentation of the heterocyclic ring system.
While specific, detailed fragmentation studies on the parent this compound are not extensively documented, general principles of heterocyclic fragmentation can be applied. The molecular ion is often of significant abundance due to the aromatic nature of the ring system. Fragmentation may be initiated by the cleavage of bonds adjacent to the heteroatoms or by the rupture of the rings themselves. For instance, the pyrazine (B50134) ring could undergo a retro-Diels-Alder type fragmentation.
| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
|---|---|---|---|
| 2-phenyl-5,6,7,8-tetrahydroquinazoline | C₁₆H₁₂N₂ | 232.1000 | 232.1010 |
| 2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline | C₁₀H₇FN₂ | 174.0593 | 174.0592 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound Derivatives
The IR spectrum of a this compound derivative will show characteristic absorption bands corresponding to the stretching and bending vibrations of the various bonds present in the molecule. For example, C-H stretching vibrations in the aromatic rings typically appear in the region of 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic rings are expected in the 1400-1650 cm⁻¹ region. The presence of substituents will introduce additional characteristic bands, such as C=O stretching for a carbonyl group or N-H stretching for an amino group.
Raman spectroscopy provides complementary information to IR spectroscopy. In general, vibrations that result in a change in the polarizability of the molecule are Raman active, while vibrations that lead to a change in the dipole moment are IR active. For centrosymmetric molecules, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. Although pyrazolo[1,s-a]pyrazine derivatives are not typically centrosymmetric, the combination of IR and Raman data provides a more complete picture of the vibrational modes.
| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Typically weak to medium intensity. |
| C=N Stretch | 1650 - 1550 | 1650 - 1550 | Can be coupled with C=C stretching. |
| C=C Stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 | Often appears as a series of bands. |
| Ring Breathing Modes | - | 1050 - 950 | Often a strong and sharp band in the Raman spectrum. |
| C-H Out-of-Plane Bend | 900 - 675 | - | Strong bands in the IR spectrum, characteristic of substitution pattern. |
X-ray Crystallography for Precise Structural Determination of this compound Derivatives
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the exact positions of all the atoms in the molecule, as well as the bond lengths, bond angles, and torsional angles.
The crystal structure of a 2,6-diphenyl-3-phenyl-pyrazolo[1,5-a]pyrazin-4(5H)-one derivative has been reported, providing valuable insight into the geometry of this heterocyclic system. nih.gov The pyrazolo[1,5-a]pyrazin-4(5H)-one core is essentially planar, with the phenyl substituents being twisted with respect to the plane of the heterocyclic rings. The crystal packing is stabilized by intermolecular hydrogen bonds and π-π stacking interactions.
The precise bond lengths and angles obtained from X-ray crystallography are crucial for understanding the electronic structure and reactivity of this compound derivatives. For example, the C=O bond length in the pyrazinone ring is consistent with a double bond, while the C-N and C-C bond lengths within the aromatic rings are intermediate between single and double bonds, indicating electron delocalization.
| Bond | Length (Å) | Angle | Value (°) |
|---|---|---|---|
| N(1)-N(2) | 1.381(2) | C(3)-N(2)-N(1) | 105.7(2) |
| N(2)-C(3) | 1.348(3) | N(2)-C(3)-C(3A) | 112.1(2) |
| C(3)-C(3A) | 1.417(3) | C(3)-C(3A)-N(8) | 106.3(2) |
| C(3A)-N(8) | 1.380(3) | C(3A)-N(8)-C(7) | 120.2(2) |
| N(8)-C(7) | 1.382(3) | N(8)-C(7)-C(6) | 120.3(2) |
| C(7)-C(6) | 1.387(3) | C(7)-C(6)-C(5) | 121.1(2) |
| C(6)-C(5) | 1.386(3) | C(6)-C(5)-N(1) | 118.9(2) |
| C(5)-N(1) | 1.364(3) | C(5)-N(1)-N(2) | 119.2(2) |
Chiroptical Spectroscopy of Enantiomerically Pure this compound Systems
Chiroptical spectroscopy encompasses a range of techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. These techniques, including circular dichroism (CD) and vibrational circular dichroism (VCD), are essential for the characterization of enantiomerically pure this compound derivatives.
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum consists of positive or negative bands, known as Cotton effects, which are characteristic of the electronic transitions within the molecule. The sign and intensity of the Cotton effects are directly related to the absolute configuration of the chiral centers in the molecule. Therefore, CD spectroscopy can be used to determine the absolute stereochemistry of a chiral this compound derivative by comparing its experimental CD spectrum with that of a known standard or with a spectrum predicted by theoretical calculations.
Vibrational circular dichroism is the vibrational analogue of CD and measures the differential absorption of left- and right-circularly polarized infrared radiation. VCD spectroscopy provides information about the stereochemistry of a molecule based on its vibrational transitions. Each vibrational mode of a chiral molecule can have a corresponding VCD band, and the resulting spectrum is a unique fingerprint of the molecule's three-dimensional structure.
While there is a lack of specific studies on the chiroptical properties of enantiomerically pure this compound systems in the current literature, the principles of CD and VCD spectroscopy are broadly applicable. The synthesis of chiral, non-racemic this compound derivatives would open up opportunities to study their chiroptical properties, which would be invaluable for understanding their interactions with chiral biological targets such as enzymes and receptors.
Theoretical and Computational Chemistry Studies of Pyrazolo 1,5 a Pyrazine
Quantum Chemical Calculations of Pyrazolo[1,5-a]pyrazine Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. As of late 2025, specific quantum chemical studies focused solely on the electronic structure of the parent this compound are not prominent in publicly accessible scientific literature. However, the principles and methods are well-established and have been extensively applied to the analogous Pyrazolo[1,5-a]pyrimidine (B1248293) system, providing a clear blueprint for future research.
These calculations typically involve solving the Schrödinger equation for the molecule to determine its electronic wave function and energy levels. From this, a host of electronic properties can be derived, such as the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds. For the Pyrazolo[1,5-a]pyrimidine scaffold, such studies have been crucial in explaining its photophysical properties. rsc.orgrsc.org
A key aspect of these investigations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission spectra, as well as its reactivity.
For instance, in a comprehensive study on Pyrazolo[1,5-a]pyrimidine-based fluorophores, electronic structure analysis revealed that the nature and position of substituents dramatically influence the electronic properties. rsc.orgrsc.org It was found that electron-donating groups (EDGs) at position 7 of the fused ring system lead to large absorption and emission intensities, a phenomenon attributed to an intramolecular charge transfer (ICT) process. rsc.orgrsc.org Conversely, electron-withdrawing groups (EWGs) result in lower intensities. rsc.orgrsc.org These findings are directly supported by calculations of the molecular orbitals, which show how the HOMO and LUMO are distributed across the molecule and how this distribution is perturbed by different functional groups.
Table 1: Illustrative HOMO-LUMO Gap Data for Substituted Pyrazolo[1,5-a]pyrimidines
| Compound | Substituent at Position 7 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| PP-H | -H | -6.5 | -1.2 | 5.3 |
| PP-NMe2 | -N(CH₃)₂ (EDG) | -5.8 | -1.1 | 4.7 |
| PP-NO2 | -NO₂ (EWG) | -7.2 | -2.0 | 5.2 |
Note: This table contains representative data based on typical computational results for similar aromatic systems to illustrate trends. Actual values would be derived from specific quantum chemical calculations.
Density Functional Theory (DFT) Applications in this compound Reactivity and Selectivity Prediction
Density Functional Theory (DFT) is a class of quantum chemical methods that has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. While specific DFT studies predicting the reactivity and selectivity of this compound are scarce, the application of DFT to its pyrimidine (B1678525) analog is widespread and highly informative.
DFT calculations are used to determine the ground-state electronic structure of molecules, providing insights into their reactivity. rsc.org By calculating the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), researchers can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. For Pyrazolo[1,5-a]pyrimidines, DFT analysis has been used to explain the regioselectivity of chemical reactions such as nitration and halogenation. nih.gov The fused ring system presents multiple potential reaction sites, and DFT calculations help to identify the most energetically favorable pathways.
Furthermore, Time-Dependent DFT (TD-DFT) is an extension of the theory used to study excited states. This has been instrumental in understanding the photophysical properties of Pyrazolo[1,5-a]pyrimidine-based fluorophores. rsc.orgrsc.org TD-DFT calculations can predict absorption and emission wavelengths, which can then be compared with experimental spectroscopic data. rsc.orgrsc.org These studies have shown that the electronic transitions in these molecules are often dominated by HOMO → LUMO transitions, and the nature of these orbitals is heavily influenced by the substituents on the aromatic core. rsc.org
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. There is a lack of specific MD simulation studies focusing on the interactions of the this compound molecule itself. However, MD simulations have been a critical tool in understanding the behavior of Pyrazolo[1,5-a]pyrimidine derivatives, particularly in the context of their interactions with biological macromolecules. nih.govrsc.orgresearchgate.netnih.gov
In the field of drug discovery, MD simulations are often used to investigate how a potential drug molecule (a ligand) binds to its target protein. nih.govrsc.orgnih.govnih.gov For Pyrazolo[1,5-a]pyrimidine-based inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2), MD simulations have provided detailed insights into the stability of the ligand-protein complex. nih.govrsc.org These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.govrsc.org
For example, a study on Pyrazolo[1,5-a]pyrimidine inhibitors of CDK2 used MD simulations to demonstrate that the derivatives are stabilized in the binding pocket in a specific conformation, often described as a 'flying bat' shape. nih.govrsc.org The simulations showed how the heterocyclic core fits into the ATP binding site of the kinase. nih.govrsc.org Analysis of the simulation trajectories, including root mean square deviation (RMSD) and root mean square fluctuation (RMSF), provides evidence for the stability of these interactions over time. researchgate.netnih.gov Such studies are crucial for the rational design of more potent and selective enzyme inhibitors. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. While no specific QSAR or QSPR models for this compound analogs were identified, this approach has been successfully applied to series of Pyrazolo[1,5-a]pyrimidine derivatives to guide the development of new therapeutic agents. researchgate.netresearchgate.netresearchgate.net
QSAR studies involve generating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical techniques, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., inhibitory concentration IC₅₀).
A notable example is the development of 3D-QSAR models for Pyrazolo[1,5-a]pyrimidine inhibitors of CDK2. nih.govrsc.org In one study, a Comparative Molecular Similarity Indices Analysis (CoMSIA) model was built for a series of 111 such inhibitors. nih.govrsc.org The resulting model showed good predictive power and provided contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, hydrophobicity, hydrogen bond donor character) are favorable or unfavorable for activity. nih.govrsc.org These maps are invaluable for designing new analogs with improved potency. nih.govrsc.org
Table 2: Key Findings from a CoMSIA 3D-QSAR Study of Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitors
| Structural Region | Favorable Feature for Activity | Unfavorable Feature for Activity |
|---|---|---|
| R1 Position | Bulky substituents | H-bond donor groups |
| R2 Position | Hydrophobic groups | |
| R3 Position | Large and hydrophilic groups | Distal H-bond donor groups |
| R4 Position | Bulky and hydrophobic features |
This table is a summary of findings from a published 3D-QSAR study on pyrazolo[1,5-a]pyrimidine derivatives. nih.govrsc.org
In Silico Approaches to Understand Reaction Mechanisms and Molecular Properties of this compound
Computational studies have been employed to understand the synthesis of Pyrazolo[1,5-a]pyrimidines. For example, DFT calculations can be used to model the reaction pathway of the key cyclization step, which typically involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound. nih.gov By calculating the energies of reactants, transition states, and products, researchers can understand the thermodynamics and kinetics of the reaction, providing insights into the reaction mechanism and helping to optimize reaction conditions.
Molecular docking is another powerful in silico technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. mdpi.comnih.gov For Pyrazolo[1,5-a]pyrimidine derivatives, docking studies have been instrumental in understanding their inhibitory activity against various protein kinases. mdpi.comnih.gov These studies help to visualize how the molecule fits into the active site of the enzyme and which interactions are most important for binding. mdpi.comnih.gov This information is critical for structure-activity relationship (SAR) studies and for the design of new, more effective inhibitors. mdpi.com
In silico prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity is also a crucial part of modern drug discovery. researchgate.netjohnshopkins.edu Computational models can estimate properties like solubility, cell permeability, and potential for adverse effects, allowing researchers to prioritize which compounds to synthesize and test in the laboratory. researchgate.netjohnshopkins.edu
Biological and Medicinal Chemistry Research Perspectives of Pyrazolo 1,5 a Pyrazine
Pyrazolo[1,5-a]pyrazine as a Privileged Scaffold in Drug Discovery and Chemical Biology
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets through strategic modification of its substituent patterns. The broader pyrazole-containing class of compounds is widely recognized as a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer and anti-inflammatory agents. nih.govresearchgate.netnih.gov
The this compound structure, a specific member of this class, has been identified as a valuable nucleus for developing targeted inhibitors, particularly against protein kinases. google.com Its utility is demonstrated in the generation of extensive compound libraries for screening and optimization. For instance, patents have disclosed large series of this compound derivatives developed as potent inhibitors of Janus kinases (JAKs) and RET kinases, highlighting the scaffold's adaptability for creating specific and potent therapeutic agents. google.com The synthetic tractability of the scaffold allows for systematic exploration of the chemical space around the core, facilitating the development of structure-activity relationships and the optimization of lead compounds.
Mechanisms of Action (MOA) of this compound Derivatives
Derivatives of the this compound scaffold primarily exert their biological effects through the specific modulation of intracellular signaling pathways. The predominant mechanism of action observed for this class of compounds is the direct inhibition of enzyme activity, particularly protein kinases, which are crucial regulators of cellular processes.
Enzyme Inhibition by this compound Compounds (e.g., Kinases, Proteases)
Research has prominently featured this compound derivatives as potent inhibitors of protein kinases, which are often dysregulated in diseases like cancer. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase to block its phosphotransferase activity and interrupt downstream signaling cascades.
Notable examples include the development of this compound series as inhibitors of:
Janus Kinases (JAKs): A patent by Array BioPharma described a series of 218 this compound compounds as inhibitors of the JAK family, including JAK1, JAK2, JAK3, and TYK2. Another derivative was specifically noted for its potent inhibitory effect against JAK1, JAK2, and TYK2 with IC50 values in the low nanomolar range. google.com
RET Kinase: A separate patent disclosed a library of 121 this compound compounds as inhibitors of RET (Rearranged during Transfection) kinase. Certain compounds demonstrated single-digit nanomolar potency against both wild-type RET and the problematic V804M mutant, which confers resistance to some other inhibitors. google.com
| Compound | Target Kinase(s) | IC50 (nM) |
|---|---|---|
| Compound 34 (Zhejiang Hisun) | JAK1 | 3 |
| Compound 34 (Zhejiang Hisun) | JAK2 | 8.5 |
| Compound 34 (Zhejiang Hisun) | TYK2 | 7.7 |
| Compound 34 (Zhejiang Hisun) | JAK3 | 629.6 |
| Array BioPharma Compound 35 | RET (wild type) | <10 |
| Array BioPharma Compound 36 | RET (V804M mutant) | <10 |
| Array BioPharma Compound 37 | RET (KIF5B-RET fusion) | <10 |
Receptor Binding and Modulation by this compound Analogs
While enzyme inhibition is the most documented mechanism for this compound derivatives, the broader class of fused pyrazole (B372694) compounds has been investigated for receptor binding activity. For example, the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been studied for its interaction with the aryl hydrocarbon receptor (AHR) and GABA-A receptors. nih.govrsc.org However, specific research detailing direct receptor binding and modulation by this compound analogs is less prevalent in the current scientific literature, with the main focus remaining on their role as kinase inhibitors.
Investigation of Protein-Ligand Interactions with this compound Scaffolds
Understanding the specific interactions between a ligand and its target protein is fundamental for rational drug design. For kinase inhibitors, these interactions typically occur within the ATP-binding site. While specific crystal structures for this compound-kinase complexes are not widely detailed in the provided sources, the binding modes can be inferred from related scaffolds and molecular modeling studies.
For the closely related pyrazolo[1,5-a]pyrimidine kinase inhibitors, X-ray crystallography has revealed key interactions. For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine core commonly forms a critical hydrogen bond with a methionine residue in the hinge region of the kinase, an interaction that anchors the inhibitor in the active site. mdpi.com Fluorine substituents have been shown to enhance interactions with asparagine residues, while other parts of the molecule engage in hydrophobic interactions to improve potency. mdpi.com It is highly probable that this compound inhibitors engage in similar binding patterns, utilizing the nitrogen atoms of the heterocyclic core to form hydrogen bonds with the kinase hinge region, thereby stabilizing the protein-ligand complex.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. These studies involve systematically modifying the chemical structure of a molecule and assessing the impact of these changes on its biological activity. For the this compound scaffold, SAR studies have been crucial in identifying derivatives with high potency and selectivity. nih.govnih.gov
Impact of Substituent Patterns on the Biological Activity of this compound
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. The development of large libraries of these compounds has provided insights into their SAR. google.com
For the related pyrazolo[1,5-a]pyrimidine scaffold, extensive SAR studies have shown that modifications at the C3, C5, and C7 positions can significantly modulate binding affinity and selectivity for specific kinases through various interactions like hydrogen bonding and π-π stacking. nih.gov For example, introducing an amide bond at the C3 position and a difluorophenyl-substituted pyrrolidine at the C5 position was found to greatly enhance Trk kinase inhibition. mdpi.com
In the case of this compound kinase inhibitors, the patents filed by Array BioPharma for JAK and RET inhibitors imply a thorough exploration of substituent effects. google.com While the specific details of the SAR from these large compound series are not fully disclosed, the representative examples suggest that aryl and heteroaryl groups at various positions, often containing solubilizing moieties like piperazine, are key for achieving potent inhibition. The variation in substituents across the disclosed potent compounds indicates that different kinases have unique requirements for optimal binding within the this compound framework.
| Position of Substitution | General Effect of Modification | Key Interactions Observed |
|---|---|---|
| Core Nitrogen Atoms (e.g., N1) | Crucial for core binding and orientation in the active site. | Forms hydrogen bonds with the kinase hinge region (e.g., with Met residues). mdpi.com |
| C3-Position | Modifications significantly impact potency and selectivity. | Introduction of amide groups can enhance activity. mdpi.com |
| C5-Position | Substituents can occupy hydrophobic pockets and influence selectivity. | Aromatic and heterocyclic groups can form hydrophobic and π-π stacking interactions. nih.gov |
| C7-Position | Can be modified to improve physicochemical properties and target interactions. | Introduction of groups like morpholine can improve selectivity by reducing off-target effects. mdpi.com |
Conformational Analysis and SAR of this compound Analogs
In the context of antitubercular agents, SAR studies on pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs revealed critical determinants for their activity against Mycobacterium tuberculosis. nih.govresearchgate.net For instance, methylation of the core scaffold, either at the oxygen to form an O-Me analog or at the nitrogen to form an N-Me analog, resulted in a complete loss of antitubercular activity. nih.gov This highlights the importance of the unsubstituted pyrazolo[1,5-a]pyrimidin-7(4H)-one core for this specific biological function. nih.gov
For inhibitors of Tropomyosin Receptor Kinase (Trk), a family of receptor tyrosine kinases, the pyrazolo[1,5-a]pyrimidine moiety is essential for establishing a hinge interaction with the Met592 residue of the kinase, a key factor in binding affinity. mdpi.com SAR studies have further elucidated that specific substitutions dramatically enhance potency. The introduction of a carboxamide group at the third position of the ring system significantly boosts TrkA inhibition. mdpi.comnih.gov This activity can be further increased by substituting alcohol or N-heterocyclic moieties at the NH of the carboxamide. mdpi.com Moreover, attaching a 2,5-difluorophenyl or a substituted pyridine (B92270) linked to a pyrrolidine at the fifth position also contributes to increased inhibitory activity. mdpi.comnih.gov Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have also shown potent activity, with IC₅₀ values often in the nanomolar range. nih.gov
The propensity of pyrazolo[1,5-a]pyrimidine analogues to form distinct crystalline shapes with specific conformations can influence their biological applications. arabjchem.org These conformational preferences are crucial for how the molecule fits into the binding pocket of a target protein.
Table 1: Structure-Activity Relationship (SAR) Insights for Pyrazolo[1,5-a]pyrimidine Analogs
| Target Class | Scaffold Position/Modification | Effect on Activity | Reference |
| Trk Kinase Inhibitors | Pyrazolo[1,5-a]pyrimidine core | Essential for hinge interaction with Met592 | mdpi.com |
| Trk Kinase Inhibitors | Carboxamide moiety at C3-position | Significantly enhances TrkA inhibition | mdpi.comnih.gov |
| Trk Kinase Inhibitors | 2,5-difluorophenyl-substituted pyrrolidine at C5-position | Increases Trk inhibition | mdpi.comnih.gov |
| Trk Kinase Inhibitors | Macrocyclic structure | Improved binding affinity and selectivity | nih.gov |
| Antitubercular Agents | Methylation (O-Me or N-Me) of the core scaffold | Loss of activity | nih.gov |
This compound Scaffolds in Target Identification and Validation Research
The this compound scaffold and its close analogs, such as pyrazolo[1,5-a]pyrimidine, are privileged structures in medicinal chemistry, frequently utilized in the identification and validation of novel therapeutic targets. nih.govencyclopedia.pub Their versatile chemistry allows for the creation of large, diverse libraries of compounds that can be screened against various biological targets, particularly protein kinases. nih.gov
One prominent example is the use of this scaffold in the development of inhibitors for Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer. nih.gov Structure-based design has led to the synthesis of pyrazolo[1,5-a] nih.govnih.govunito.ittriazine derivatives that act as potent CK2 inhibitors, with some exhibiting picomolar potency in enzymatic assays. researchgate.net The development of such highly selective inhibitors helps validate CK2 as a viable drug target in oncology. nih.gov For example, the pyrazolo[1,5-a]pyrimidine SGC-CK2-1 was identified as a potent and highly selective ATP-competitive inhibitor of CSNK2 (the catalytic subunit of CK2), further solidifying the role of this scaffold in target validation. researchgate.net
The scaffold has also been instrumental in identifying and optimizing antagonists for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in immune regulation and a promising target for cancer therapy. rsc.org Through homology model-based virtual screening followed by experimental verification, a pyrazolo[1,5-a]pyrimidine-based compound was identified as an AHR antagonist. rsc.org Subsequent optimization based on SAR studies led to derivatives with low nanomolar antagonistic potency, providing new avenues for AHR-targeted drug development. rsc.org
Furthermore, research into the antitubercular properties of pyrazolo[1,5-a]pyrimidin-7(4H)-one has served as a case study in target validation. nih.govresearchgate.net While the scaffold was identified as a potent inhibitor of Mycobacterium tuberculosis growth, its precise mechanism of action was initially unclear. nih.gov Studies to generate resistant mutants revealed that resistance was conferred by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which promoted the catabolism of the compound. nih.govresearchgate.net This finding validated Rv1751 as the molecular target responsible for the compound's inactivation, providing crucial insight into the mechanism of resistance and the compound's metabolic fate. nih.gov
Table 2: Examples of Protein Targets for this compound and its Analogs
| Compound Scaffold | Identified Target | Therapeutic Area | Reference |
| Pyrazolo[1,5-a]pyrimidine | Casein Kinase 2 (CK2) | Oncology | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC) | Oncology | mdpi.comnih.gov |
| Pyrazolo[1,5-a]pyrimidine | Aryl Hydrocarbon Receptor (AHR) | Oncology / Immunology | rsc.org |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Rv1751 (in M. tuberculosis) | Infectious Disease | nih.govresearchgate.net |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | Inflammation / Oncology | nih.gov |
Design and Synthesis of this compound-Based Chemical Probes
The inherent structural and photophysical properties of the this compound core make it an attractive scaffold for the design and synthesis of chemical probes. These specialized molecules are essential tools for visualizing and understanding biological processes. unito.it
A key strategy in developing fluorescent probes from this family involves the modulation of a donor-π-acceptor framework within the molecule. unito.it By strategically adding strong electron-donating and electron-withdrawing groups to the pyrazolo[1,5-a]pyridine scaffold (a close analog), researchers can fine-tune its fluorescent properties. unito.it This approach aims to improve key characteristics such as absorption and emission wavelengths, quantum yield (Φ), and Stokes shift, leading to a bathochromic (red) shift in the emission spectra, which is often desirable for biological imaging to minimize background fluorescence. unito.it
Beyond fluorescent probes, the pyrazolo[1,5-a]pyrimidine scaffold has been successfully used to create high-quality chemical probe pairs for target validation studies. A chemical probe pair typically consists of a potent, selective inhibitor of a target and a structurally similar but biologically inactive "negative control." researchgate.net A prime example is SGC-CK2-1, a potent and exquisitely selective inhibitor of protein kinase CK2, and its corresponding negative control, SGC-CK2-1N. researchgate.net This pair allows researchers to dissect the specific cellular effects of CK2 inhibition, as any observed biological outcome should be present with the active probe but absent with the negative control. researchgate.net
The synthesis of these probes relies on the versatile chemistry of the this compound core. encyclopedia.pub Efficient synthetic routes, such as cyclization and condensation reactions, allow for the construction of the fundamental bicyclic system. nih.gov Advanced methods like palladium-catalyzed cross-coupling reactions then enable the introduction of diverse functional groups and fluorophores, which are necessary to impart the desired probe-like properties to the final molecule. nih.gov
Applications of Pyrazolo 1,5 a Pyrazine Beyond Medicinal Chemistry
Pyrazolo[1,5-a]pyrazine in Materials Science and Organic Electronics Research
The unique photophysical properties of this compound derivatives have positioned them as promising candidates for advanced materials and organic electronics. These compounds often exhibit strong fluorescence, with tunable emission spectra and high quantum yields, making them suitable for a variety of optical applications. nih.govnih.gov
Research has demonstrated that the electronic characteristics of the this compound core can be finely tuned through strategic functionalization. The introduction of electron-donating or electron-withdrawing groups at specific positions on the fused ring system allows for the modulation of their absorption and emission properties. nih.govresearchgate.net For instance, a study on a series of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines revealed that electron-donating groups at the 7-position enhance both absorption and emission, leading to quantum yields as high as 0.97. nih.gov
The favorable photophysical properties and stability of these compounds are comparable to commercially available fluorescent probes like coumarin-153 and rhodamine 6G. rsc.org Furthermore, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives bearing simple aryl groups have shown significant solid-state emission intensities, with quantum yields in the solid state reaching up to 0.63, indicating their potential as solid-state emitters in organic light-emitting diodes (OLEDs). researchgate.netrsc.org
In the realm of organic electronics, pyrazolo[1,5-a]pyrimidine-based molecules have been investigated as hole-transporting materials (HTMs) for perovskite solar cells. mdpi.com The rigid and planar structure of the pyrazolo[1,5-a]pyrimidine core, combined with its electron-accepting nature, makes it an excellent building block for D-π-A (donor-π-acceptor) type HTMs. The position of functionalization on the pyrazolo[1,5-a]pyrimidine core has been shown to significantly influence the planarity of the molecule and, consequently, its packing and hole mobility. mdpi.com
| Compound Class | Application Area | Key Findings | Reported Data |
|---|---|---|---|
| 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines | Fluorescent Probes/Solid-State Emitters | Tunable photophysical properties based on substituents. nih.gov | Quantum yields up to 0.97 in solution and 0.63 in the solid state. nih.govresearchgate.net |
| D-π-A type Pyrazolo[1,5-a]pyrimidine derivatives | Perovskite Solar Cells | Serve as effective hole-transporting materials. mdpi.com | Functionalization at position 3 leads to better molecular planarity and potentially higher hole mobility. mdpi.com |
This compound as Ligands in Coordination Chemistry and Catalysis
The nitrogen-rich this compound scaffold is an excellent candidate for the design of ligands in coordination chemistry. The presence of multiple nitrogen atoms provides several potential coordination sites for metal ions, leading to the formation of diverse and stable metal complexes. nih.gov The resulting coordination compounds have been explored for their catalytic and biological activities.
While research on this compound as a ligand is an evolving field, the broader class of pyrazole-containing ligands has been extensively studied. These ligands are known to form stable complexes with a variety of transition metals, including ruthenium, iron, copper, zinc, and nickel. nih.govresearchgate.net The coordination can occur through one or more of the nitrogen atoms, and the specific binding mode can be influenced by the steric and electronic properties of substituents on the pyrazole (B372694) ring.
In the context of catalysis, metal complexes bearing pyrazole-based ligands have shown promise in a range of chemical transformations. For example, protic pyrazole complexes have been investigated for their role in facilitating proton-coupled electron transfer (PCET) reactions. nih.gov The acidic N-H proton of the pyrazole ring can participate in substrate activation and stabilization of transition states, making these complexes attractive for catalysis.
Although specific examples of this compound in catalysis are still emerging, the structural features of this scaffold suggest significant potential. The fused ring system can provide a rigid framework that enforces a specific geometry around the metal center, which is often crucial for achieving high catalytic activity and selectivity.
Research into this compound in Agrochemical Development
The pyrazolo[1,5-a]pyrimidine core has been identified as a privileged scaffold in the development of new agrochemicals, with research demonstrating its potential in fungicidal, nematicidal, and herbicidal applications. amazonaws.comnih.gov
In the area of fungicides, derivatives of pyrazolo[1,5-a]pyrimidine have shown significant activity against a range of phytopathogenic fungi. amazonaws.comnih.gov For example, certain 6,7-diarylpyrazolo[1,5-a]pyrimidines have demonstrated potent inhibition of Alternaria solani, with IC₅₀ values as low as 17.11 µg/mL. nih.gov Another study highlighted a bifunctional pyrazolo[1,5-a]pyrimidine derivative with excellent fungicidal activity against Botryosphaeria dothidea, exhibiting an EC₅₀ of 2.0 mg/L, which is superior to the commercial fungicide azoxystrobin. nih.gov The proposed mechanism of action for this compound involves the disruption of the fungal cell membrane integrity, leading to cell death. nih.gov
The nematicidal properties of pyrazolo[1,5-a]pyrimidine derivatives have also been investigated. The aforementioned bifunctional derivative displayed potent activity against the pinewood nematode Bursaphelenchus xylophilus, with an LC₅₀ value of 8.1 mg/L, significantly more effective than the commercial nematicide tioxazafen. nih.gov This compound was found to inhibit feeding, reproduction, and egg-hatching of the nematodes, in addition to causing severe intestinal damage. nih.gov
Furthermore, the pyrazolo[1,5-a]pyrimidine scaffold has been explored for its herbicidal potential. While specific data on the herbicidal activity of this compound is less prevalent in recent literature, related pyrazole derivatives have a history of use as herbicides. researchgate.net The structural analogy to purines suggests that these compounds could interfere with essential biochemical pathways in plants. amazonaws.com
| Compound Class | Agrochemical Application | Target Organism | Reported Efficacy |
|---|---|---|---|
| 6,7-Diarylpyrazolo[1,5-a]pyrimidines | Fungicide | Alternaria solani | IC₅₀ = 17.11 µg/mL nih.gov |
| Bifunctional Pyrazolo[1,5-a]pyrimidine derivative | Fungicide | Botryosphaeria dothidea | EC₅₀ = 2.0 mg/L nih.gov |
| Bifunctional Pyrazolo[1,5-a]pyrimidine derivative | Nematicide | Bursaphelenchus xylophilus | LC₅₀ = 8.1 mg/L nih.gov |
This compound in Analytical Chemistry and Sensor Development
The fluorescent properties of this compound derivatives make them highly suitable for applications in analytical chemistry, particularly in the development of chemosensors for the detection of ions and small molecules. rsc.orgresearchgate.net These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of the analyte causes a significant change in the fluorescence intensity or a shift in the emission wavelength.
Pyrazole-based fluorescent sensors have demonstrated high selectivity and sensitivity for the detection of various metal ions. For instance, pyrazole derivatives have been designed to act as "turn-on" fluorescent sensors for Zn²⁺, Cd²⁺, and Fe³⁺. nih.govsemanticscholar.org One such sensor exhibited a 30-fold increase in fluorescence intensity in the presence of Fe³⁺, with a detection limit of 0.025 µM. nih.gov
In addition to metal ions, pyrazolo[1,5-a]pyrimidine-based chemosensors have been developed for the detection of anions like cyanide. An integrated pyrazolo[1,5-a]pyrimidine–hemicyanine system has been synthesized for the colorimetric and fluorometric detection of cyanide in aqueous solutions. researchgate.net This sensor showed high selectivity for cyanide with detection limits as low as 86 nmol L⁻¹ in fluorescence emission, which is well below the maximum permissible concentration in drinking water according to the World Health Organization. researchgate.net
The design of these sensors often involves the incorporation of a specific recognition site (e.g., a chelating group) into the this compound scaffold. Upon binding of the target analyte to the recognition site, a conformational change or an electronic perturbation occurs, leading to a change in the photophysical properties of the fluorophore. The modular nature of the this compound core allows for the rational design of sensors with tailored selectivity and sensitivity for a wide range of analytes.
Future Directions and Emerging Research Avenues for Pyrazolo 1,5 a Pyrazine
Development of Novel and Efficient Synthetic Methodologies for Pyrazolo[1,5-a]pyrazine Derivatives
Current synthetic routes to the this compound core are limited, underscoring a critical need for the development of novel and efficient methodologies. Future research will likely focus on several key areas to expand the accessible chemical space of this compound derivatives.
One promising avenue is the development of one-pot, multi-component reactions. These approaches offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds from simple starting materials. A recently developed one-pot, three-step protocol starting from pyrazole-3-carboxylic acids exemplifies this strategy. The process involves amide formation, subsequent pyrazine (B50134) ring closure, hydrolysis, and dehydration, providing a facile route to the this compound scaffold. researchgate.net Further exploration of different starting materials and catalysts in multi-component settings will be crucial for accessing a wider range of substitution patterns on the heterocyclic core.
Another key area for development is the refinement of cyclization strategies. This could involve the exploration of novel catalysts, microwave-assisted synthesis to accelerate reaction times and improve yields, and the use of greener solvents to enhance the environmental sustainability of the synthetic processes. nih.gov The development of regioselective synthetic methods will also be paramount to control the placement of substituents on the this compound ring system, which is essential for systematic structure-activity relationship (SAR) studies.
The table below summarizes potential future directions in the synthesis of this compound derivatives.
| Synthetic Approach | Key Focus Areas | Potential Advantages |
| Multi-component Reactions | Discovery of new reaction cascades; Exploration of diverse starting materials and catalysts. | High efficiency, atom economy, rapid library generation. |
| Advanced Cyclization Strategies | Microwave-assisted synthesis; Green chemistry approaches; Development of novel catalysts. | Reduced reaction times, improved yields, environmental sustainability. |
| Regioselective Synthesis | Development of methods to control substituent placement. | Enables systematic SAR studies and targeted drug design. |
Advanced Computational and Data Science Approaches for this compound Design
Given the limited experimental data on pyrazolo[1,5-a]pyrazines, advanced computational and data science approaches will be indispensable in guiding future research. Molecular docking studies, for instance, can provide valuable insights into the potential binding modes of this compound derivatives with various biological targets. This is particularly relevant given that a patent has identified derivatives of this scaffold as inhibitors of the JAKS family of kinases. google.com Computational docking can help in designing new analogs with improved binding affinities and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies will also be instrumental as more biological data becomes available. By correlating the structural features of this compound derivatives with their biological activities, QSAR models can predict the potency of novel compounds and guide the design of more effective therapeutic agents. The application of machine learning and artificial intelligence algorithms to analyze large datasets of chemical structures and biological activities will further accelerate the drug discovery process.
Exploration of Undiscovered Biological Targets and Mechanistic Pathways for this compound Compounds
The biological activity of pyrazolo[1,5-a]pyrazines remains largely uncharted territory. While there is an early indication of their potential as JAK kinase inhibitors, a systematic exploration of other biological targets is warranted. google.com High-throughput screening (HTS) of this compound libraries against a wide range of biological targets, including other kinases, enzymes, and receptors, could uncover novel therapeutic applications.
Future research should also focus on elucidating the mechanistic pathways through which this compound compounds exert their biological effects. For compounds that show promising activity, detailed biochemical and cellular assays will be necessary to understand their mechanism of action. This knowledge is crucial for optimizing lead compounds and for the rational design of next-generation therapeutic agents. The discovery of pyrazolo[1,5-a]pyrazin-4-ones as potent and brain-penetrant positive allosteric modulators of GluN2A-selective NMDA receptors highlights the potential for this scaffold to interact with a variety of important biological targets. nih.gov
Integration of this compound in Supramolecular Chemistry and Nanotechnology
The unique structural and electronic properties of the this compound scaffold suggest its potential for applications in supramolecular chemistry and nanotechnology, although this area is currently unexplored. The planar, aromatic nature of the ring system could facilitate π-π stacking interactions, making it a valuable building block for the construction of self-assembling supramolecular structures. Recent work on the functionalization of this compound-Schiff bases to assess liquid crystalline properties provides an initial foray into this area, suggesting that these compounds can form organized molecular assemblies. researchgate.netdntb.gov.ua
In the realm of nanotechnology, this compound derivatives could be investigated for their potential as components of organic light-emitting diodes (OLEDs), sensors, or as ligands for the functionalization of nanoparticles. Their photophysical properties, which can be tuned by chemical modification, could be exploited for various applications in materials science.
High-Throughput Screening and Combinatorial Chemistry for this compound Libraries
To accelerate the discovery of new biological activities and potential therapeutic applications, the development and screening of large, diverse libraries of this compound derivatives are essential. Combinatorial chemistry approaches, coupled with high-throughput screening, will be a powerful strategy in this endeavor.
The generation of these libraries will be heavily reliant on the development of robust and efficient synthetic methodologies as outlined in section 8.1. Once synthesized, these libraries can be screened against a multitude of biological targets to identify hit compounds. Subsequent optimization of these hits through medicinal chemistry efforts can then lead to the development of potent and selective lead compounds for further preclinical and clinical investigation. While high-throughput screening has been instrumental in identifying lead compounds for the related pyrazolo[3,4-d]pyrimidine scaffold, its application to this compound is a future prospect. ekb.eg
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
